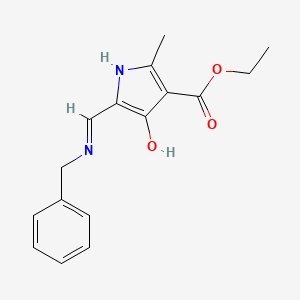![molecular formula C13H18N6 B3734392 1-ethyl-5-(5-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734392.png)
1-ethyl-5-(5-methyl-1-propyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole
Vue d'ensemble
Description
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Pyrazole derivatives are used as synthetic building blocks in the synthesis of various organic molecules, particularly diverse heterocyclic scaffolds .
Synthesis Analysis
The synthesis of pyrazole compounds often involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds . For example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides easy access to fluorescent pyrazolo[1,5-a]pyrimidines .
Molecular Structure Analysis
Pyrazole compounds have a five-membered ring structure with two adjacent nitrogen atoms and three carbon atoms . The molecular structure of pyrazoles is important for their biological activities and many drugs are pyrazoles .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For instance, they can react with α,β-unsaturated compounds to form pyrazolo[1,5-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structure. Generally, they are stable under normal temperature and pressure .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-ethyl-5-(5-methyl-1-propylpyrazol-4-yl)-4H-imidazo[4,5-c]pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6/c1-4-6-19-9(3)10(7-14-19)12-16-11-8-15-18(5-2)13(11)17-12/h7-8H,4-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZIQTZMMMYCJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C2=NC3=C(N2)C=NN3CC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-[4-[[methyl-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]amino]methyl]phenyl]-1H-pyrimidin-6-one](/img/structure/B3734311.png)
![3-[[Methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B3734317.png)
![N-[2-(2-methyl-6-oxo-1H-pyrimidin-4-yl)ethyl]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3734318.png)
![N'-[(4-methoxyphenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B3734321.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B3734334.png)
![(5Z)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3734335.png)
![5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3734340.png)


![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide](/img/structure/B3734378.png)
![N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]-2-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B3734384.png)
![2-{4-[(4-fluoropiperidin-1-yl)methyl]phenyl}-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B3734400.png)
![3-cyclopropyl-5-[2-(difluoromethoxy)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B3734407.png)
![6-(2-chlorophenyl)-2-(4-{[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B3734421.png)
